molecular formula C10H11F3 B1390678 1-Methyl-4-(1,1,1-trifluoropropan-2-yl)benzene CAS No. 1204295-78-2

1-Methyl-4-(1,1,1-trifluoropropan-2-yl)benzene

Cat. No.: B1390678
CAS No.: 1204295-78-2
M. Wt: 188.19 g/mol
InChI Key: CSHZLCPMFZLFQT-UHFFFAOYSA-N
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Description

1-Methyl-4-(1,1,1-trifluoropropan-2-yl)benzene, also known as Benzene, 1-methyl-4-(2,2,2-trifluoro-1-methylethyl)-, is a chemical compound with the molecular formula C10H11F3 and a molecular weight of 188.19 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, making it a valuable compound in various chemical applications.

Preparation Methods

The synthesis of 1-Methyl-4-(1,1,1-trifluoropropan-2-yl)benzene typically involves the trifluoromethylation of a suitable precursor. One common method is the reaction of 1-methyl-4-bromobenzene with trifluoromethyl iodide in the presence of a catalyst such as copper powder. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(1,1,1-trifluoropropan-2-yl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-(1,1,1-trifluoropropan-2-yl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1,1,1-trifluoropropan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

1-Methyl-4-(1,1,1-trifluoropropan-2-yl)benzene can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-methyl-4-(1,1,1-trifluoropropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3/c1-7-3-5-9(6-4-7)8(2)10(11,12)13/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHZLCPMFZLFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801232696
Record name 1-Methyl-4-(2,2,2-trifluoro-1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204295-78-2
Record name 1-Methyl-4-(2,2,2-trifluoro-1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204295-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(2,2,2-trifluoro-1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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